REACTION_CXSMILES
|
C([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([F:14])[F:13])[N:7]=1)(C)(C)C>ClCCl>[F:13][CH:12]([F:14])[C:8]1[NH:7][C:6](=[O:5])[CH:11]=[CH:10][CH:9]=1
|
Name
|
2-tert-butoxy-6-difluoromethylpyridine
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=NC(=CC=C1)C(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water and neutralised with sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
EXTRACTION
|
Details
|
was extracted into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=CC(N1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 103.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |